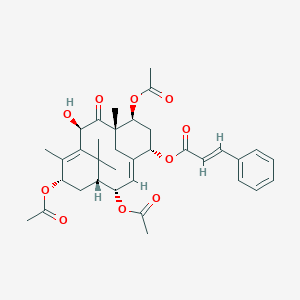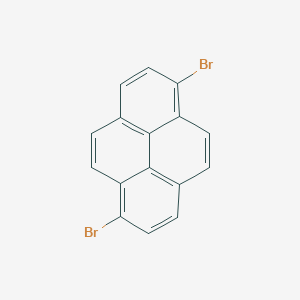
1,6-Dibromopyrene
Vue d'ensemble
Description
1,6-Dibromopyrene is a highly reactive and toxic aromatic compound with limited solubility in water . It consists of a pyrene backbone with two bromine substituents at the 1st and 6th positions . It is majorly used as an organic intermediate, OLED (organic light-emitting diodes) materials, and photoelectric material .
Synthesis Analysis
1,6-Dibromopyrene can be synthesized through a palladium-catalyzed [3+2] cycloaddition polymerization with dialkynyl thiophene derivatives . Another method reported by J. Grimshaw and J. Trocha-Grimshaw involves the combination of pyrene with carbon tetrachloride in a three-necked round-bottom flask, to which bromine is added dropwise over five hours under a nitrogen atmosphere .
Molecular Structure Analysis
The molecular formula of 1,6-Dibromopyrene is C16H8Br2 . It is a highly reactive and toxic aromatic compound, consisting of a pyrene backbone with two bromine substituents at the 1st and 6th positions .
Chemical Reactions Analysis
1,6-Dibromopyrene is utilized in organic synthesis and materials science due to its ability to undergo various reactions, such as substitution and coupling reactions . It plays a crucial role in the creation of conjugated copolymers with exceptional iodine adsorption capabilities and metal ion capture potential .
Physical And Chemical Properties Analysis
1,6-Dibromopyrene has a high melting point and low solubility in water, indicating its propensity to exist as a solid at room temperature and its limited dispersibility in aqueous environments . Its density is 1.9±0.1 g/cm3, boiling point is 469.6±18.0 °C at 760 mmHg, and vapour pressure is 0.0±1.1 mmHg at 25°C .
Applications De Recherche Scientifique
Organic Electronics
1,6-Dibromopyrene: is utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) . Its ability to undergo various substitution and coupling reactions makes it a valuable precursor for creating complex organic molecules that form the active layers in OLEDs, contributing to their efficiency and color purity.
Organic Field-Effect Transistors (OFETs)
In the production of OFETs, 1,6-Dibromopyrene serves as an intermediate for synthesizing semiconducting materials . The bromine atoms allow for further functionalization, enabling the tuning of electronic properties essential for high-performance OFETs.
Solar Cells
The compound’s photophysical properties are exploited in the design of solar cells1,6-Dibromopyrene can be used to synthesize materials that improve the light absorption and charge transport in photovoltaic devices .
Synthesis of Nanographenes
Nanographenes, which are segments of graphene with distinct electronic properties, can be synthesized using 1,6-Dibromopyrene as a building block. This application is significant for materials science, where nanographenes are used for their conductive properties .
Metal Ion Capture
1,6-Dibromopyrene: derivatives have shown potential in capturing metal ions, which is crucial for environmental remediation and resource recovery. The brominated sites on the molecule provide reactive centers for binding with various metals .
Iodine Adsorption
Conjugated copolymers derived from 1,6-Dibromopyrene exhibit exceptional iodine adsorption capabilities. This application is particularly relevant for the storage and sequestration of iodine, which has implications in medical and industrial fields .
Bioimaging Probes
Pyrene derivatives, including 1,6-Dibromopyrene , find applications as bioimaging probes due to their fluorescence properties. They can be used to label biomolecules or cells, facilitating the study of biological processes .
Laser Technology
The optical properties of 1,6-Dibromopyrene make it suitable for use in lasers. It can be incorporated into laser dyes, where it influences the emission wavelength and efficiency of the laser .
Mécanisme D'action
Target of Action
1,6-Dibromopyrene is a highly reactive and toxic aromatic compound that is utilized in organic synthesis and materials science . It plays a crucial role in the creation of conjugated copolymers with exceptional iodine adsorption capabilities and metal ion capture potential . Additionally, it is essential in the controlled synthesis of parallel graphene nanoribbons with distinct edges and widths .
Mode of Action
1,6-Dibromopyrene interacts with its targets through various reactions, such as substitution and coupling reactions . This makes it valuable for the creation of complex organic molecules and functional materials . For instance, it is synthesized through a palladium-catalyzed [3+2] cycloaddition polymerization with dialkynyl thiophene derivatives .
Biochemical Pathways
The biochemical pathways affected by 1,6-Dibromopyrene involve the creation of conjugated copolymers, TPP1-3 . These copolymers exhibit excellent yields and high purity . Notably, TPP1-3 demonstrate remarkable iodine adsorption capabilities, with a capacity of up to 3900 mg g-1, and follow a pseudo-second-order kinetic model for adsorption . Moreover, these copolymers show promise in capturing nickel ions from water, with a maximum equilibrium adsorption capacity of 48.5 mg g-1 .
Pharmacokinetics
It is known that the compound has a high melting point and low solubility in water . . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of 1,6-Dibromopyrene’s action are primarily seen in its role in the creation of conjugated copolymers . These copolymers have exceptional iodine adsorption capabilities and metal ion capture potential . Additionally, one of the copolymers, TPP3, displays efficient recyclability, maintaining its iodine uptake abilities even after multiple adsorption-desorption cycles .
Action Environment
The action of 1,6-Dibromopyrene can be influenced by environmental factors. Furthermore, due to its toxicity and reactivity, exposure to 1,6-Dibromopyrene can have adverse effects on organisms and ecosystems . Therefore, careful handling and proper disposal are required to prevent health risks and environmental contamination .
Safety and Hazards
Orientations Futures
1,6-Dibromopyrene holds significant potential for nanodevices . It contributes to the development of materials with significant potential for iodine adsorption and the capture of metal ions from aqueous environments . The results of a study suggest that bromine substitution is one of the effective methods to modify the optical properties and improve the solution processability of organic semiconductor materials while maintaining the carrier mobility .
Propriétés
IUPAC Name |
1,6-dibromopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCJYPMNBNNCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182247 | |
| Record name | Pyrene, 1,6-Dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27973-29-1 | |
| Record name | Pyrene, 1,6-Dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027973291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene, 1,6-Dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Dibromopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










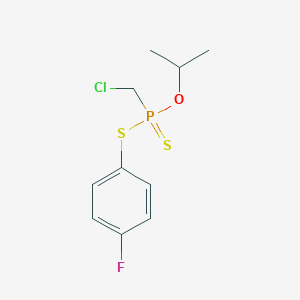

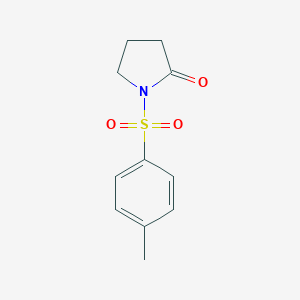

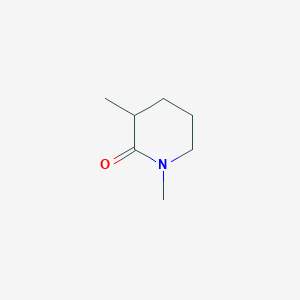
![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)
